molecular formula C7H8BrN5 B8462108 9-(2-bromoethyl)-9H-purin-2-amine

9-(2-bromoethyl)-9H-purin-2-amine

Cat. No.: B8462108
M. Wt: 242.08 g/mol
InChI Key: YWTPXFZSOUGVMT-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-9H-purin-2-amine is a purine derivative featuring a 2-bromoethyl substituent at the N9 position and an amine group at the C2 position. Purines are critical in biological systems, serving as components of nucleic acids and signaling molecules. This compound’s bromoethyl group enhances its reactivity, making it a valuable intermediate in medicinal chemistry for covalent modifications or further alkylation reactions .

Properties

Molecular Formula

C7H8BrN5

Molecular Weight

242.08 g/mol

IUPAC Name

9-(2-bromoethyl)purin-2-amine

InChI

InChI=1S/C7H8BrN5/c8-1-2-13-4-11-5-3-10-7(9)12-6(5)13/h3-4H,1-2H2,(H2,9,10,12)

InChI Key

YWTPXFZSOUGVMT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCBr

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at the N9 Position

The N9 position of purines is a key site for structural diversification. Below is a comparative analysis of substituents and their impacts:

Compound N9 Substituent Key Properties/Applications Synthesis Yield
9-(2-Bromoethyl)-9H-purin-2-amine 2-Bromoethyl Reactive intermediate for further alkylation or conjugation (e.g., click chemistry) . Not reported
9-Allyl-6-chloro-9H-purin-2-amine Allyl Used in cycloaddition reactions; moderate cytotoxicity in cancer cell lines . 50%
9-Phenyl-9H-purin-6-amine Phenyl Explored for antiviral activity; synthesized via cyclization of imidazole precursors . 60–80%
9-(Piperidin-4-yl)-9H-purin-2-amine Piperidinyl Investigated as kinase inhibitors; demonstrates nanomolar IC50 against BTK . 35–84%
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuran Studied for adenosine receptor binding; moderate affinity . Not reported

Key Observations :

  • Bromoethyl vs. Allyl/Propargyl : The bromoethyl group offers superior leaving-group capability compared to allyl or propargyl groups, enabling covalent bond formation in target proteins .
  • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., phenyl) enhance π-π stacking in enzyme binding pockets, while aliphatic chains (e.g., piperidinyl) improve solubility .

Amine Position (C2 vs. C6)

The position of the amine group significantly influences biological activity and synthetic pathways:

Compound Amine Position Biological Activity Reference
This compound C2 Potential for kinase inhibition (analogous to N,9-diphenyl derivatives) .
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine C2 Antifungal activity (superior to abacavir in docking studies) .
9-Phenyl-9H-purin-6-amine C6 Limited bioactivity reported; primarily used as a synthetic intermediate .
2-Chloro-N-methyl-9H-purin-6-amine C6 Covalent CDK2 inhibitor (NU6300); irreversible binding via Lys89 modification .

Key Observations :

  • C2 Amine : Compounds with C2 amines often exhibit stronger hydrogen-bonding interactions in enzymatic active sites, enhancing potency .
  • C6 Amine : C6-substituted amines are more common in nucleoside analogs but may require additional functional groups (e.g., chloro) for activity .

Example :

  • 9-(2-Bromoethyl)-9H-purin-6-amine (analog): Synthesized via alkylation of 6-aminopurine with 1,2-dibromoethane (74% yield) .

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